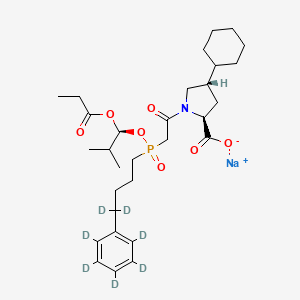

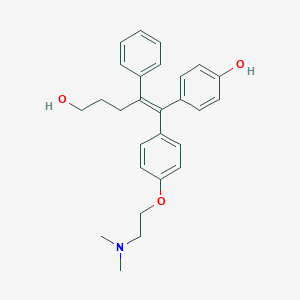

![molecular formula C20H12N2O2 B8236376 2,6-Diphenylbenzo[1,2-d:4,5-d']bis(oxazole)](/img/structure/B8236376.png)

2,6-Diphenylbenzo[1,2-d:4,5-d']bis(oxazole)

Vue d'ensemble

Description

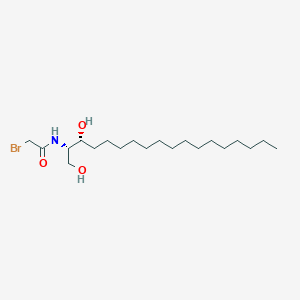

2,6-Diphenylbenzo[1,2-d:4,5-d']bis(oxazole) is a useful research compound. Its molecular formula is C20H12N2O2 and its molecular weight is 312.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2,6-Diphenylbenzo[1,2-d:4,5-d']bis(oxazole) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Diphenylbenzo[1,2-d:4,5-d']bis(oxazole) including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Nonlinear Optical Properties

- Second-Order Nonlinear Optical Chromophores: 2,6-Diphenylbenzo[1,2-d:4,5-d']bis(oxazole) derivatives exhibit highly efficient second-order nonlinear optical nonlinearities, with optical transparency down to 532 nm and high thermal stability (Lee et al., 2002).

Electronic Properties

- Influence of Aryl Group Substitution: The optical and electronic properties of benzobis(oxazole) compounds can be altered by the substitution of aryl groups, affecting the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and band gap (Tlach et al., 2013).

Fluorescence Studies

- Fluorescence Quantum Yields in Solution: Bis-benzoxazole derivatives show superior fluorescence quantum yields in solution, although they may exhibit weak emission in solid state (Ghodbane et al., 2016).

Materials for Organic Light-Emitting Devices

- Electron-Transporting Materials for OLEDs: New benzobisoxazole-based compounds have been synthesized for use in deep-red phosphorescent organic light-emitting devices (OLEDs), displaying excellent thermal stability and ambipolar transport properties (Yin et al., 2015).

Optical and Structural Properties

- Luminescence and Structural Analysis: The luminescence efficiency and structural properties of benzobisthiazole derivatives have been explored, revealing insights into electronic transitions and solvent effects (Kang et al., 2010).

Antimicrobial Studies

- Antimicrobial Activity of Benzoxazole Derivatives: Novel benzoxazole derivatives have shown promising broad-spectrum antimicrobial activity against bacterial and fungal strains (Padalkar et al., 2014).

Molecular Crystal Growth and Nonlinear Optical Properties

- Controlling Molecular Crystal Aggregates: Donor-acceptor molecules based on benzobisoxazoles have been synthesized, demonstrating distinctive nonlinear optical properties influenced by molecular assembly (Luo et al., 2017).

Organic Field-Effect Transistors

- High-Performance Semiconductors for OFETs: 2,6-Diphenylbenzo[1,2-b:4,5-b']dichalcogenophenes, including analogs of 2,6-Diphenylbenzo[1,2-d:4,5-d']bis(oxazole), have been used as effective p-type semiconductors in organic field-effect transistors (Takimiya et al., 2004).

Impact of Fluorination on Electro-Optical Properties

- Fluorination and Optical Properties: The effect of perfluoro-aryl group substitution on the physical, optical, and electronic properties of benzobisoxazoles has been studied, highlighting the potential for selective tuning of electronic properties (Chavez et al., 2019).

Conformational Studies of Nickel Complexes

- Square-Planar N2S2NiII Complexes: Research on nickel complexes with 2,6-diphenylbenzo[1,2-d:4,5-d']bisthiazoline reveals insights into square-planar complexes and the importance of π-delocalization in such systems (Kawamoto et al., 2007).

Propriétés

IUPAC Name |

2,6-diphenyl-[1,3]oxazolo[5,4-f][1,3]benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12N2O2/c1-3-7-13(8-4-1)19-21-15-11-18-16(12-17(15)23-19)22-20(24-18)14-9-5-2-6-10-14/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLLMMJIVVDXJPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC4=C(C=C3O2)N=C(O4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Diphenylbenzo[1,2-d:4,5-d']bis(oxazole) | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

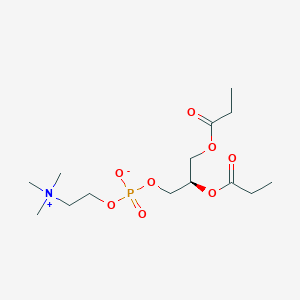

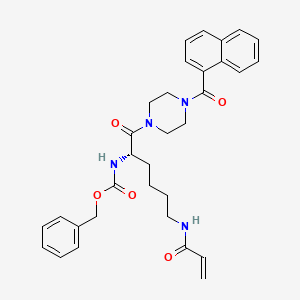

![2-Tetradecoxyethyl 3-[3-imidazol-1-ylpropyl-[3-oxo-3-(2-tetradecoxyethoxy)propyl]amino]propanoate](/img/structure/B8236322.png)

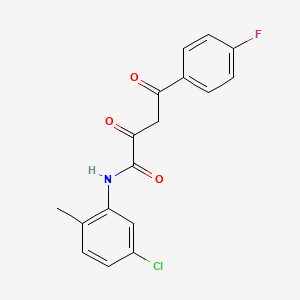

![2-Tetradecylsulfanylethyl 3-[3-imidazol-1-ylpropyl-[3-oxo-3-(2-tetradecylsulfanylethoxy)propyl]amino]propanoate](/img/structure/B8236323.png)

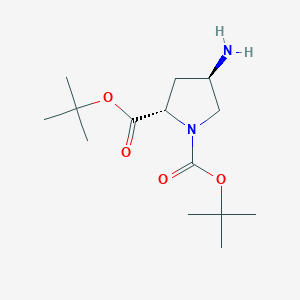

![bis[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate](/img/structure/B8236382.png)